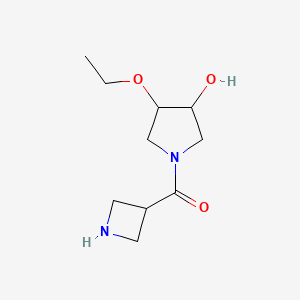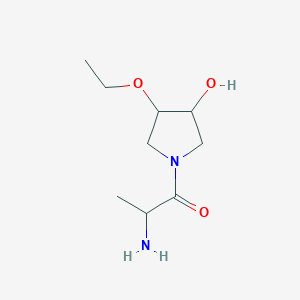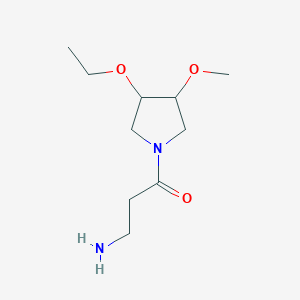
Azetidin-3-yl(3-ethoxy-4-hydroxypyrrolidin-1-yl)methanone
Vue d'ensemble
Description
Azetidin-3-yl(3-ethoxy-4-hydroxypyrrolidin-1-yl)methanone, commonly known as AEP, is an organic compound that is widely used in the scientific research field. AEP is a derivative of pyrrolidone, a cyclic organic compound, and is used in the synthesis of various compounds. AEP is also used in the synthesis of a variety of pharmaceutical and medicinal compounds, as well as in the preparation of various organic compounds.
Applications De Recherche Scientifique
Catalytic Asymmetric Synthesis
A practical approach to preparing enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, derived from azetidine, has been developed. This compound was used for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivities. This demonstrates the potential of azetidine derivatives as chiral units in asymmetric synthesis, with the bulky ferrocenyl group playing a crucial role in enantioselectivities (Wang et al., 2008).
Synthesis of Substituted Azetidinones
Research on the design of 2-azetidinones scaffold has shown significant biological and pharmacological potential. A study described the synthesis of substituted azetidinones derived from a dimer of Apremilast, showcasing the importance of azetidinone scaffolds in medicinal chemistry (Jagannadham et al., 2019).
Drug Metabolism and Bioactivation Studies
Investigations into the metabolism of strained rings, such as azetidines, have revealed unique metabolic pathways. For instance, AZD1979, an azetidinyl-containing compound, undergoes glutathione S-transferase–catalyzed formation of a glutathione-conjugated spiro-azetidine without prior bioactivation. This highlights the role of azetidines in studying drug metabolism and the potential for discovering novel metabolic pathways (Li et al., 2019).
Novel Synthetic Routes and Mechanisms
The synthesis and evaluation of azetidinones in various chemical reactions have been explored, including their role as intermediates in the synthesis of functionalized compounds. For example, the rearrangement of azetidinones into methyl omega-alkylaminopentenoates via transient aziridines and azetidines has been studied, shedding light on novel synthetic routes and mechanisms involving azetidinones (Dejaegher & de Kimpe, 2004).
Pharmacological Potentials
Azetidinone derivatives have shown promise in various pharmacological applications. For instance, novel 1,2,4 -Triazole incorporated azetidin-2-one analogues have been studied for their anti-tubercular activity, demonstrating the utility of azetidinones in the development of new therapeutic agents (Thomas, George, & Harindran, 2014).
Propriétés
IUPAC Name |
azetidin-3-yl-(3-ethoxy-4-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-2-15-9-6-12(5-8(9)13)10(14)7-3-11-4-7/h7-9,11,13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCZVRLHLANQCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(3-ethoxy-4-hydroxypyrrolidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-1-(4-methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1478045.png)
![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1478046.png)




![2-[2-Bromo-5-cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1478057.png)

![methyl (2R)-2-[(2S)-piperidin-2-ylformamido]propanoate hydrochloride](/img/structure/B1478060.png)

![1-{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1478062.png)
